Cas no 1798490-31-9 (2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide)
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 1798490-31-9
- F6577-2063
- 2,4-difluoro-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)benzenesulfonamide
- 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide
- 2,4-Difluoro-N-[2-(2-fluorophenoxy)-5-pyrimidinyl]benzenesulfonamide
-
- Inchi: 1S/C16H10F3N3O3S/c17-10-5-6-15(13(19)7-10)26(23,24)22-11-8-20-16(21-9-11)25-14-4-2-1-3-12(14)18/h1-9,22H
- InChI Key: RGSGVRZYFYODCP-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CN=C(OC3=CC=CC=C3F)N=C2)(=O)=O)=CC=C(F)C=C1F
Computed Properties
- Exact Mass: 381.03949685g/mol
- Monoisotopic Mass: 381.03949685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 89.6Ų
Experimental Properties
- Density: 1.536±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 529.8±60.0 °C(Predicted)
- pka: 5.47±0.50(Predicted)
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6577-2063-2μmol |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide |
1798490-31-9 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6577-2063-5μmol |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide |
1798490-31-9 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6577-2063-10μmol |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide |
1798490-31-9 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6577-2063-20μmol |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide |
1798490-31-9 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6577-2063-1mg |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide |
1798490-31-9 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6577-2063-2mg |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide |
1798490-31-9 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6577-2063-3mg |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide |
1798490-31-9 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6577-2063-4mg |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide |
1798490-31-9 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6577-2063-5mg |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide |
1798490-31-9 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6577-2063-10mg |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide |
1798490-31-9 | 10mg |
$79.0 | 2023-09-07 |
2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide
Comprehensive Overview of 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide (CAS No. 1798490-31-9)
The compound 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide (CAS No. 1798490-31-9) is a highly specialized sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a pyrimidine core linked to a difluorobenzene sulfonamide moiety, has garnered attention for its potential applications in drug discovery and development. Researchers are particularly interested in its role as a kinase inhibitor or enzyme modulator, given the increasing demand for targeted therapies in oncology and inflammatory diseases.
In recent years, the scientific community has shown growing interest in fluorinated compounds due to their enhanced metabolic stability and bioavailability. The presence of multiple fluorine atoms in 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide makes it a promising candidate for further investigation. This aligns with current trends in medicinal chemistry, where fluorine substitution is widely employed to improve drug-like properties. The compound's sulfonamide group also contributes to its potential as a hydrogen bond acceptor, which is crucial for molecular interactions in biological systems.
The synthesis and characterization of CAS No. 1798490-31-9 have been subjects of interest in organic chemistry circles. Its heterocyclic framework combines a pyrimidine ring with a phenyl ether linkage, offering diverse possibilities for structural modification. This flexibility makes it valuable for structure-activity relationship (SAR) studies, particularly in the development of novel small molecule therapeutics. Recent publications have highlighted its potential as a scaffold for designing selective inhibitors against various biological targets.
From an industrial perspective, 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide represents an important intermediate in fine chemical synthesis. Its multi-fluorinated aromatic system and sulfonamide functionality make it suitable for creating more complex molecules with enhanced properties. The compound's stability under various conditions has also made it attractive for process chemistry applications, where reproducibility and scalability are critical factors.
In the context of current research trends, this compound aligns with several hot topics in chemical biology. The search for novel protein-protein interaction inhibitors and allosteric modulators has put compounds like CAS No. 1798490-31-9 in the spotlight. Its structural features suggest potential applications in addressing drug resistance challenges, particularly in antimicrobial and anticancer research. Furthermore, its privileged structure characteristics make it a valuable template for library design in high-throughput screening campaigns.
Analytical characterization of 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are essential for reliable research outcomes. The growing availability of computational chemistry tools has also facilitated virtual screening studies involving this molecule, enabling more efficient lead optimization processes.
The commercial availability of CAS No. 1798490-31-9 through specialty chemical suppliers has made it accessible to researchers worldwide. This accessibility supports collaborative efforts in exploring its full potential across different therapeutic areas. As the pharmaceutical industry continues to seek innovative solutions for complex diseases, compounds with such multifunctional architectures are likely to play increasingly important roles in drug discovery pipelines.
Environmental and safety considerations regarding 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide follow standard laboratory protocols for handling organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation systems are recommended during experimental work. The compound's stability profile suggests minimal environmental persistence, though comprehensive ecotoxicological studies would be valuable for complete risk assessment.
Future research directions for this compound may include exploration of its biochemical pathways, detailed pharmacokinetic profiling, and investigation of potential synergistic effects with other therapeutic agents. The continuous evolution of precision medicine approaches creates opportunities for targeted applications of such specialized molecules. Additionally, its potential in agricultural chemistry as a template for developing novel crop protection agents warrants further investigation.
In conclusion, 2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide (CAS No. 1798490-31-9) represents a versatile chemical entity with broad research potential. Its unique structural features position it as a valuable tool for medicinal chemists and biologists working on next-generation therapeutics. As scientific understanding of complex disease mechanisms grows, compounds with such carefully engineered molecular architectures will undoubtedly contribute to important breakthroughs in life sciences and beyond.
1798490-31-9 (2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)